2-Acetylbenzoyl chloride
Overview
Description
2-Acetylbenzoyl chloride is an organic compound with the molecular formula C₉H₇ClO₂. It is a derivative of benzoyl chloride, where the acetyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Mode of Action
The compound is an acyl chloride, a type of acid chloride, which is highly reactive. It readily reacts with nucleophiles, such as alcohols, to form esters . This reaction is often used in organic synthesis. The acyl chloride group (-COCl) is replaced by an alkoxy group (-OR), where R represents the alkyl group of the alcohol .
Biochemical Pathways
It is primarily used in laboratory settings for synthetic reactions .
Pharmacokinetics
As a small organic molecule, its behavior in a system would be influenced by factors such as solubility, reactivity, and stability .
Result of Action
The primary result of the action of 2-acetylbenzoyl chloride is the formation of esters when it reacts with alcohols . The specific products depend on the reactants used in the reaction.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a base can facilitate the reaction with alcohols. The reaction is also sensitive to moisture, as acyl chlorides can react with water to form carboxylic acids . Therefore, the reactions involving this compound are typically carried out in a dry, inert atmosphere .
Biochemical Analysis
Biochemical Properties
It is known that chloride ions play a crucial role in various biochemical reactions . They are involved in maintaining electroneutrality and are essential for the function of certain enzymes and proteins
Cellular Effects
Chloride ions, a component of this compound, are known to play important roles in cellular functions . They are involved in maintaining cell volume, regulating cell membrane potential, and contributing to the function of various transporters and channels
Molecular Mechanism
The molecular mechanism of action of 2-Acetylbenzoyl chloride is not well-defined. It is known that chloride ions can participate in various biochemical reactions, including those involving enzymes and proteins
Metabolic Pathways
Chloride ions are known to participate in various metabolic processes
Transport and Distribution
Chloride ions are known to be transported across cellular membranes by various transporters
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of benzene derivatives. The reaction typically involves the use of acetyl chloride and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Acetylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed
Major Products:
Substitution: Produces derivatives like amides, esters, and thioesters.
Oxidation: Yields carboxylic acids.
Reduction: Forms alcohols and other reduced compounds
Scientific Research Applications
2-Acetylbenzoyl chloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of active pharmaceutical ingredients (APIs) and drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the acetyl group.
Acetyl Chloride: Contains the acetyl group but lacks the benzoyl moiety.
2-Acetylbenzoic Acid: Similar structure but with a carboxylic acid group instead of the chloride.
Uniqueness: 2-Acetylbenzoyl chloride is unique due to the presence of both acetyl and benzoyl groups, making it a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-acetylbenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c1-6(11)7-4-2-3-5-8(7)9(10)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAHDEVKBSAKEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512776 | |
Record name | 2-Acetylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98588-64-8 | |
Record name | 2-Acetylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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